Antiproliferative Potency in Prostate Cancer PC-3 Cells: N-Methylacetamide (18) vs. N-4-Chlorophenylacetamide (19) vs. N-2,4-Dimethylphenylacetamide (25)
Compound 18, bearing the N-methylacetamide side chain identical to the target compound, demonstrated superior antiproliferative activity against PC-3 prostate cancer cells with an IC50 of 5.96 μM, compared to compound 19 (N-4-chlorophenylacetamide, IC50 = 7.90 μM against A549/ATCC lung cancer cells) and compound 25 (N-2,4-dimethylphenylacetamide, IC50 = 7.71 μM against K-562 leukemia cells), as evaluated by NCI 60-cell-line screening and MTT assay [1]. Compound 18 also induced a dose-dependent increase in caspase-3 activity and decreased mitochondrial membrane potential and Bcl-2 expression, confirming apoptosis induction [1].
| Evidence Dimension | Antiproliferative IC50 (MTT assay) and apoptosis marker modulation |
|---|---|
| Target Compound Data | Compound 18 (N-methylacetamide): IC50 = 5.96 μM (PC-3 cells); caspase-3 ↑; ΔΨm ↓; Bcl-2 ↓ |
| Comparator Or Baseline | Compound 19 (N-4-chlorophenylacetamide): IC50 = 7.90 μM (A549/ATCC); Compound 25 (N-2,4-dimethylphenylacetamide): IC50 = 7.71 μM (K-562) |
| Quantified Difference | IC50 difference: 1.94 μM (18 vs. 19) and 1.75 μM (18 vs. 25); 18 was the most potent among the three NCI-selected representatives |
| Conditions | NCI 60 human cancer cell line panel; MTT cell viability assay; caspase-3 and caspase-8 activity assays; mitochondrial membrane potential (JC-1) assay; Bcl-2 ELISA |
Why This Matters
For procurement decisions, this establishes that the N-methylacetamide side chain provides a measurable potency advantage over bulkier aryl-substituted analogs in this scaffold, making it the preferred minimal pharmacophore for further optimization.
- [1] Kulabaş, N., Tatar, E., Bingöl Özakpınar, Ö., Özsavcı, D., Pannecouque, C., De Clercq, E., & Küçükgüzel, İ. (2016). Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells. European Journal of Medicinal Chemistry, 121, 58-70. View Source
